![molecular formula C17H23N5OS B6453928 4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549053-88-3](/img/structure/B6453928.png)
4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is 345.16233155 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine, which is synthesized from 5-methyl-2-chloropyrimidine and 3-hydroxymethylpiperidine. The second intermediate is 4-methyl-6-(2-methylsulfanylpyrimidin-5-yl)pyridine, which is synthesized from 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine and 2-aminopyridine. These two intermediates are then coupled together using standard coupling reagents to form the final product.
Starting Materials
5-methyl-2-chloropyrimidine, 3-hydroxymethylpiperidine, 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine, 2-aminopyridine, coupling reagents
Reaction
Synthesis of 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine:, - 5-methyl-2-chloropyrimidine is reacted with 3-hydroxymethylpiperidine in the presence of a base to form the desired intermediate., Synthesis of 4-methyl-6-(2-methylsulfanylpyrimidin-5-yl)pyridine:, - 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine is reacted with 2-aminopyridine in the presence of a base to form the desired intermediate., Coupling of intermediates to form final product:, - The two intermediates are coupled together using standard coupling reagents, such as EDCI/HOBt or DCC/HOBt, to form the final product '4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine'.
properties
IUPAC Name |
4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-8-18-16(19-9-12)23-11-14-5-4-6-22(10-14)15-7-13(2)20-17(21-15)24-3/h7-9,14H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQYWUEGAINHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.